molecular formula C19H20Cl2N4O2 B2360046 (4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034405-45-1

(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No. B2360046
M. Wt: 407.3
InChI Key: ZTGVYIZIGRSGDF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the literature .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Patel, Agravat, and Shaikh (2011) details the synthesis of new pyridine derivatives, including compounds similar to the requested chemical, which demonstrated variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Tsuno et al. (2017) evaluated novel pyridinyl piperazin methanone derivatives, including compounds structurally related to the requested molecule, as transient receptor potential vanilloid 4 (TRPV4) antagonists, showing analgesic effects in animal models (Tsuno et al., 2017).

  • Shim et al. (2002) explored the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, contributing to understanding receptor-ligand interactions (Shim et al., 2002).

Structural Analysis and Characterization

  • Lv, Ding, and Zhao (2013) synthesized novel pyrazole carboxamide derivatives, including a compound with a piperazine moiety, and characterized them using X-ray crystal analysis (Lv, Ding, & Zhao, 2013).

  • Swanson et al. (2009) synthesized heterocyclic compounds with basic functionalities, including pyridinyl methanone derivatives, and evaluated them for affinity at the human histamine H3 receptor (Swanson et al., 2009).

Therapeutic Potential

  • Katariya, Vennapu, and Shah (2021) synthesized oxazole clubbed pyridyl-pyrazolines with potential anticancer and antimicrobial activities, suggesting possible therapeutic applications for similar compounds (Katariya, Vennapu, & Shah, 2021).

  • Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor related to the requested compound, highlighting its potential in treating type 2 diabetes (Sharma et al., 2012).

Future Directions

Future research could focus on elucidating the synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. This would provide valuable information for its potential applications .

properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O2/c20-13-4-5-16(21)15(11-13)18(26)23-7-9-24(10-8-23)19(27)17-12-14-3-1-2-6-25(14)22-17/h4-5,11-12H,1-3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGVYIZIGRSGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)Cl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

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